molecular formula C16H13ClN4O B11792517 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B11792517
M. Wt: 312.75 g/mol
InChI Key: XKNBGCPHZXXWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine and oxadiazole rings, which are known for their versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with modified functional groups.

Scientific Research Applications

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-pyridineethanol: A related compound with a similar pyridine ring structure.

    tert-Butyl(1-(6-chloropyridin-3-yl)cyclobutyl)carbamate: Another compound featuring the 6-chloropyridin-3-yl group.

Uniqueness

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(pyridin-3-yl)-1,2,4-oxadiazole stands out due to its unique combination of the cyclobutyl and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H13ClN4O/c17-13-5-4-12(10-19-13)16(6-2-7-16)15-20-14(22-21-15)11-3-1-8-18-9-11/h1,3-5,8-10H,2,6-7H2

InChI Key

XKNBGCPHZXXWFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.